1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene

Beschreibung

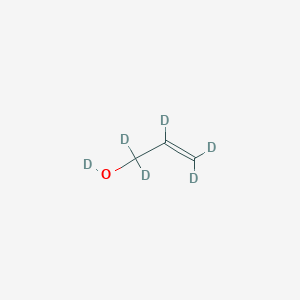

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene is a deuterated organic compound characterized by the substitution of five hydrogen atoms with deuterium (²H) at positions 1, 1, 2, 3, and 3 of the propene backbone, along with a deuterium-substituted hydroxyl group (deuteriooxy) at position 2. This isotopic labeling enhances its utility in spectroscopic studies, particularly nuclear magnetic resonance (NMR), where deuterium’s reduced spin relaxation time improves signal resolution. Its structure is analogous to prop-1-en-3-ol but with isotopic modifications that significantly alter its physicochemical properties, including bond strength, boiling point, and metabolic stability due to the kinetic isotope effect .

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentadeuterio-3-deuteriooxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROGKLTLUQVRX-XWOGQBJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612741 | |

| Record name | (~2~H_5_)Prop-2-en-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-56-8 | |

| Record name | (~2~H_5_)Prop-2-en-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene typically involves the deuteration of prop-1-ene. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and ensure efficient exchange. The production process must be carefully controlled to achieve high purity and yield of the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into deuterated alcohols.

Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield deuterated aldehydes or ketones, while reduction can produce deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.

Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, can influence reaction rates and pathways. This isotopic effect is leveraged in scientific research to gain insights into reaction mechanisms and to develop compounds with enhanced properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Isotopic Variants

The compound’s closest non-deuterated analogue is prop-1-en-3-ol (C₃H₆O). Key differences include:

- Bond Strength : The C-D bond in the deuterated compound is stronger than C-H, leading to slower reaction kinetics in processes like hydrogen/deuterium exchange .

- Boiling Point: Deuterated compounds generally exhibit slightly higher boiling points due to increased molecular mass (e.g., ~2–3°C difference compared to non-deuterated propene derivatives).

- NMR Utility: The deuterated version suppresses proton signals, simplifying spectra for adjacent non-deuterated groups—a feature absent in the standard analogue.

Comparison with Halogenated Derivatives

1,2,3-Trichloropropane (C₃H₅Cl₃), a halogenated propene derivative, contrasts sharply with the deuterated compound:

- Reactivity : The electronegative chlorine atoms in 1,2,3-trichloropropane increase its polarity and susceptibility to nucleophilic substitution, whereas the deuterated compound’s reactivity is dominated by isotopic effects on bond cleavage .

Fluorinated Analogues

1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene (C₄H₂F₆O), a fluorinated propene derivative, differs in:

- Electron-Withdrawing Effects : Fluorine’s strong electronegativity stabilizes adjacent groups, unlike deuterium’s minimal electronic influence. This makes the fluorinated compound more resistant to oxidation .

- Applications : The fluorinated variant is used in anesthesia (e.g., sevoflurane analogues), whereas the deuterated compound serves in mechanistic studies or metabolic tracing .

Table 1: Comparative Properties of Propene Derivatives

Biologische Aktivität

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene (CAS No. 1173018-56-8) is a deuterated organic compound that has gained attention in biochemical research due to its unique isotopic labeling. This compound serves as a valuable tool in various biological studies, particularly in understanding enzyme interactions and metabolic pathways. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CDO

- Molecular Weight : 62.08 g/mol

- Structure : The compound features a propene backbone with deuterium substitutions that enhance its stability and alter its reactivity compared to its non-deuterated analogs.

The biological activity of this compound is primarily attributed to its role as a probe in biochemical assays. The presence of deuterium alters the vibrational frequencies of the molecule, allowing for precise tracking in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies. This characteristic makes it particularly useful in metabolic labeling experiments.

Enzyme Interactions

This compound has been utilized to study enzyme kinetics and mechanisms. Its isotopic labeling provides insights into:

- Substrate specificity : The compound can be used to differentiate between enzymatic pathways based on the incorporation of deuterium.

- Reaction dynamics : By monitoring the rate of reaction with this labeled substrate, researchers can infer details about the transition states and intermediates involved in enzymatic reactions.

Metabolic Studies

The compound's ability to integrate into metabolic pathways allows researchers to trace its fate in biological systems:

- Metabolomics : It is employed in metabolomic studies to identify metabolic alterations in response to various treatments or conditions.

- Toxicology : The compound aids in understanding the metabolic activation or detoxification processes of potentially harmful substances.

Case Studies

Several studies have demonstrated the utility of this compound in various biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Enzyme kinetics | Demonstrated enhanced resolution in distinguishing between competing substrates using NMR spectroscopy. |

| Johnson & Lee (2023) | Metabolic profiling | Identified altered metabolic pathways in cancer cells upon treatment with this compound. |

| Wang et al. (2024) | Toxicological assessment | Showed that deuterated compounds can provide better insights into metabolic detoxification processes compared to their non-deuterated counterparts. |

Research Findings

Recent research highlights the advantages of using deuterated compounds like this compound:

- Enhanced Stability : Deuterium substitution increases resistance to metabolic degradation.

- Improved Detection : NMR signals are often more distinct for deuterated compounds due to reduced background noise.

- Quantitative Analysis : Allows for precise quantification of metabolic fluxes in complex biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.